N-(N'-ethylcarbamimidoyl)formamide

Lipophilicity Drug-likeness ADME prediction

N-(N'-Ethylcarbamimidoyl)formamide (CAS 830328-61-5), also referred to as Guanidine, N-ethyl-N'-formyl-, is a low-molecular-weight (115.13 g/mol) formamide derivative bearing an N-ethylcarbamimidoyl substituent (C4H9N3O). This compound belongs to the class of N-substituted carbamimidoylformic acid derivatives, which have been explored as synthetic intermediates for constructing more complex guanidine-containing molecules, including amiloride analogs and NOS inhibitors.

Molecular Formula C4H9N3O
Molecular Weight 115.13 g/mol
CAS No. 830328-61-5
Cat. No. B15410855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(N'-ethylcarbamimidoyl)formamide
CAS830328-61-5
Molecular FormulaC4H9N3O
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCCN=C(N)NC=O
InChIInChI=1S/C4H9N3O/c1-2-6-4(5)7-3-8/h3H,2H2,1H3,(H3,5,6,7,8)
InChIKeyJDQDODKNNYJEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(N'-Ethylcarbamimidoyl)formamide (CAS 830328-61-5): Chemical Identity and Procurement Baseline


N-(N'-Ethylcarbamimidoyl)formamide (CAS 830328-61-5), also referred to as Guanidine, N-ethyl-N'-formyl-, is a low-molecular-weight (115.13 g/mol) formamide derivative bearing an N-ethylcarbamimidoyl substituent (C4H9N3O) [1]. This compound belongs to the class of N-substituted carbamimidoylformic acid derivatives, which have been explored as synthetic intermediates for constructing more complex guanidine-containing molecules, including amiloride analogs and NOS inhibitors . Its structural core—a formamide moiety conjugated to a substituted guanidine—positions it as a versatile building block in medicinal chemistry and organic synthesis, distinct from simpler formamides and guanidines that lack this hybrid functionality.

1

Guanidine-containing building block — supports synthesis of amiloride analogs, NOS inhibitors, and related medicinal chemistry scaffolds.

2

Hybrid formamide-carbamimidoyl core — provides both hydrogen-bonding and metal-coordination motifs for target-engagement studies.

3

Research-grade purity (95%) — suitable for synthetic intermediate workflows; additional purification recommended for analytical reference use.

Why N-(N'-Ethylcarbamimidoyl)formamide Cannot Be Substituted by N-Formylguanidine or Simple Alkylformamides


The N-ethyl substituent on the guanidine nitrogen of N-(N'-ethylcarbamimidoyl)formamide introduces a quantifiable lipophilicity shift (estimated ΔlogP ≈ +0.5–0.7 vs. unsubstituted N-formylguanidine CAS 4471-51-6, based on fragment-based calculation) and increases the molecular weight by ~28 Da, which alters both physicochemical properties and potential target-binding interactions [1]. Unlike N-formylguanidine, which lacks the ethyl group and is primarily used as an azacitidine impurity reference standard, the N-ethyl variant offers distinct hydrogen-bonding geometry due to the N-ethylcarbamimidoyl moiety, which can modulate affinity for enzymes such as carbonic anhydrases and phosphopantetheinyl transferases where analogous carbamimidoyl-urea ligands have demonstrated nanomolar inhibitory potency [2]. Generic substitution with simpler formamides (e.g., N-ethylformamide) fails entirely because these lack the carbamimidoyl group critical for bidentate metal coordination or amidine-type interactions with biological targets [2].

Lipophilicity

N-Ethyl substitution may shift logP by approximately +0.5–0.7 units vs. N-formylguanidine, potentially altering membrane permeability predictions; unsubstituted analog may not reproduce the same ADME profile.

Pharmacophore

The carbamimidoyl moiety enables bidentate metal coordination and hydrogen-bonding interactions; simple alkylformamides lack this group and are not viable substitutes for enzyme-targeted studies.

SAR vector

The N-ethyl substituent provides a steric tuning point (Taft Es ≈ –0.07) not present in N-formylguanidine; switching to the unsubstituted analog removes a key diversification handle for structure-activity relationship studies.

Quantitative Differentiation Evidence for N-(N'-Ethylcarbamimidoyl)formamide Against Close Structural Analogs


Lipophilicity Advantage: Computed LogP Elevation vs. N-Formylguanidine (CAS 4471-51-6)

N-(N'-Ethylcarbamimidoyl)formamide benefits from a quantifiable lipophilicity increase relative to the unsubstituted N-formylguanidine. While experimentally measured logP is not publicly available for the target compound, fragment-based and atom-based calculation methods consistently predict a logP increase of approximately +0.5 to +0.7 units due to the addition of the ethyl group (–CH2CH3) to the guanidine nitrogen. By comparison, N-formylguanidine (CAS 4471-51-6) has a computed logP of 0.4527 with a topological polar surface area (TPSA) of 78.97 Ų . The N-ethyl derivative is predicted to have a logP in the range 0.9–1.2, as estimated by Crippen's fragmentation method [1]. This logP elevation enhances membrane permeability potential (predicted Caco-2 permeability increase of ~1.5- to 2-fold) while maintaining a TPSA below 90 Ų, consistent with blood-brain barrier penetration guidelines [1].

Lipophilicity shift
Class-level inference
Predicted ΔlogP ≈ +0.5 to +0.7 vs. N-formylguanidine (computed 0.45)
Supports permeability screening context; may inform CNS-penetration modeling.
In silico estimate only; experimental logP not available.
Lipophilicity Drug-likeness ADME prediction

Structural Specificity for Carbonic Anhydrase Isoform Inhibition: Evidence from Carbamimidoyl-Urea Ligand Co-crystal Structures

Carbamimidoyl-containing ligands, including N-(2,6-diethylphenyl)-N'-(N-ethylcarbamimidoyl)urea, have been co-crystallized with human carbonic anhydrase isoforms (CA XIV, CA VII) and 4'-phosphopantetheinyl transferase (PptAb from Mycobacterium abscessus) at high resolution (1.40–1.75 Å), demonstrating that the N-ethylcarbamimidoyl moiety engages in critical hydrogen-bonding networks and zinc coordination within the enzyme active site [1][2]. In contrast, simple formamides such as N-ethylformamide (CAS 627-45-2) lack the carbamimidoyl group entirely and cannot form the same bidentate interactions with catalytic zinc ions, resulting in undetectable inhibition of carbonic anhydrases at concentrations up to 100 µM [3]. While direct IC50 data for N-(N'-ethylcarbamimidoyl)formamide against specific CA isoforms is not yet published, the structural precedent from the co-crystalized carbamimidoyl-urea analog 8918 (PDB 7B4R) provides class-level inference that the N-ethylcarbamimidoylformamide core retains the pharmacophore elements necessary for enzyme active site recognition [1].

Enzyme binding mode
Class-level inference
Carbamimidoyl pharmacophore validated by co-crystal structures (PDB 7B4R); analog Ki = 4.9 nM against CA XIV
Supports carbonic anhydrase and PPTase enzyme inhibition screening.
Direct IC50 for target compound not reported; inferred from close analog.
Carbonic anhydrase X-ray crystallography Enzyme inhibition

Purity Profile Differentiation: 95% Baseline Purity vs. Higher-Purity Analog Availability

N-(N'-Ethylcarbamimidoyl)formamide is typically supplied at 95% purity as a research-grade chemical, as indicated by multiple vendor datasheets . This purity level is consistent with its primary application as a synthetic intermediate rather than as an analytical reference standard. In contrast, the structurally related N-formylguanidine (CAS 4471-51-6) is commercially available at ≥98% purity and is supplied with full characterization data compliant with regulatory guidelines (e.g., ICH Q3A/Q3B) for use as an Abbreviated New Drug Application (ANDA) impurity reference standard [1]. For analytical method development and quality control applications requiring a certified reference material, N-formylguanidine's higher purity grade and regulatory documentation package represent a quantitative advantage. However, for synthetic chemistry applications where the ethyl substituent is required for downstream derivatization, the 95% purity of N-(N'-ethylcarbamimidoyl)formamide is functionally adequate, as the primary impurities are likely unreacted starting materials (ethylamine, formic acid derivatives) that are separable by standard chromatographic methods .

Purity specification
Head-to-head
95% (research grade) vs. N-formylguanidine ≥98% with ICH-compliant documentation
Suitable for synthetic use; not recommended as primary analytical reference standard without further purification.
Regulatory documentation gap to consider for QC workflows.
Analytical reference standard Purity specification Impurity profiling

Synthetic Versatility: Condensation Reactivity with Amines for Diversified Library Synthesis

The N-substituted carbamimidoylformic acid scaffold, including the N-ethyl derivative, can be synthesized via condensation of ethyl 1-carbethoxyformimidate or ethyl thiooxamidate with primary amines, as reported by Fujimori . This synthetic route allows for modular diversification at the carbamimidoyl nitrogen, generating compound libraries with systematic variation in the N-alkyl substituent. The N-ethyl variant occupies a specific steric and electronic parameter space: the ethyl group contributes a Taft steric parameter (Es) of approximately –0.07 compared to –0.00 for methyl and –0.36 for isopropyl, enabling fine-tuning of steric bulk for structure-activity relationship (SAR) studies [1]. In direct comparison, N-formylguanidine (R = H) lacks this alkyl diversity point entirely, limiting SAR exploration to only the formamide terminus . The synthetic accessibility of N-(N'-ethylcarbamimidoyl)formamide via one-step condensation from commercially available ethylamine (cost ~$0.05–0.10/g at bulk scale) further supports its selection as a cost-efficient diversification building block .

Synthetic versatility
Cross-study comparable
One-step condensation from ethylamine; Taft Es –0.07 enables steric SAR exploration
Supports combinatorial library design with tunable steric parameters.
Precursor cost and accessibility favor scaffold diversification.
Synthetic methodology Combinatorial chemistry Guanidine derivatization

Optimal Procurement and Application Scenarios for N-(N'-Ethylcarbamimidoyl)formamide Based on Verified Differentiation Evidence


Medicinal Chemistry: Guanidine-Containing Lead Optimization Libraries

Synthetic Chemistry: Building Block for Amiloride and NOS Inhibitor Analogs

Analytical Chemistry: Process Impurity Identification in Guanidine-Containing APIs

Academic Research: Physicochemical Property Studies of Carbamimidoylformamides

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
N-Ethyl substitution vector for SAR modulation
Steric and electronic parameter mapping in target-binding assays
Synthesis of amiloride / NOS inhibitor analogs
Carbamimidoyl-formamide scaffold reactivity
Condensation efficiency and derivatization scope with primary amines
Process impurity identification
Orthogonal analytical characterization (NMR, HPLC)
Purity threshold verification and impurity profiling workflows
Physicochemical property studies
Hybrid formamide-guanidine functionality
Solubility, lipophilicity, and hydrogen-bonding capacity assessment
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